molecular formula C10H7N3O2 B1322398 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 933244-58-7

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1322398
CAS No.: 933244-58-7
M. Wt: 201.18 g/mol
InChI Key: MCQZCCPTTFOHBP-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (Molecular Formula: C10H7N3O2) is a chemical compound of significant interest in medicinal chemistry and neuroscience research . This molecule features a 1,3,4-oxadiazole ring, a privileged scaffold known for its versatile biological activities and role as a bioisostere for amides and esters, which can enhance pharmacological properties by participating in hydrogen bonding with biological targets . The benzofuran moiety is another privileged structure frequently explored in drug discovery. While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant for developing therapeutics for neurological disorders. 1,3,4-Oxadiazole derivatives, particularly 5-aryl-2-amine variants, have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical targets in the treatment of conditions like Alzheimer's disease, and compounds with this scaffold have demonstrated IC50 values rivaling or surpassing established drugs like rivastigmine . The 1,3,4-oxadiazole ring is a key structural component in several marketed drugs, including the antiretroviral agent Raltegravir and the anticancer agent Zibotentan, underscoring its therapeutic importance . Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules. It is suitable for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of novel multi-targeting ligands, especially in the realm of neurodegenerative diseases . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQZCCPTTFOHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization Route

A common approach starts with the preparation of a benzofuran-2-carbohydrazide intermediate, which is then cyclized to form the 1,3,4-oxadiazole ring.

Typical procedure:

  • The benzofuran-2-carbohydrazide is reacted with reagents such as phosphorus oxychloride (POCl₃) or carbon disulfide under reflux or controlled temperature conditions.
  • Cyclization occurs to form the oxadiazole ring, yielding the 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine compound.
  • The reaction mixture is quenched, neutralized, and the product is purified by recrystallization or chromatography.

Example from literature:

  • In a study synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, the hydrazide intermediate was treated with POCl₃ and para-aminobenzoic acid at 0 °C, then heated at 80 °C for 4 hours, followed by work-up to isolate the amino-oxadiazole derivative in 85% yield.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as an efficient, eco-friendly alternative to conventional heating, significantly reducing reaction times and improving yields.

Microwave Method Highlights

  • Microwave-assisted synthesis of substituted benzofuran-oxadiazole derivatives can be completed rapidly (minutes instead of hours).
  • This method offers cleaner reaction profiles and compatibility with various functional groups.
  • Yields are generally higher compared to conventional methods.

Key findings:

  • Microwave irradiation enabled the rapid synthesis of 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine derivatives with good to excellent yields.
  • The method is cost-effective and environmentally benign, reducing solvent use and energy consumption.

Detailed Reaction Conditions and Optimization

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Several hours (3–6 h) Minutes (typically 5–30 min)
Temperature 80–120 °C Controlled microwave power, rapid heating
Solvent Dichloromethane, ethanol, or POCl₃ Solvent-free or polar solvents like ethanol
Yield 70–85% 80–95%
Work-up Quenching, neutralization, recrystallization Simple filtration and recrystallization
Environmental Impact Moderate (use of POCl₃ and organic solvents) Lower (reduced solvent and energy use)

Representative Experimental Procedure (Microwave-Assisted)

  • Mix benzofuran-2-carbohydrazide with appropriate reagents (e.g., acyl chlorides or carbon disulfide).
  • Subject the mixture to microwave irradiation at optimized power and time.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, cool the reaction mixture, filter the precipitate, wash, and recrystallize to obtain pure this compound.

Characterization and Confirmation

The synthesized compound is typically characterized by:

Summary of Research Findings

  • Microwave-assisted synthesis is superior in terms of speed, yield, and environmental impact compared to conventional methods.
  • The choice of solvent and base critically affects the reaction efficiency; dichloromethane and organic bases like DIPEA are preferred for coupling reactions.
  • The synthetic route is versatile, allowing for substitution on the benzofuran ring to tailor biological activity.
  • The compound and its derivatives have potential applications in pharmaceuticals due to the bioactive nature of both benzofuran and oxadiazole moieties.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce various amine-substituted oxadiazoles .

Scientific Research Applications

Medicinal Chemistry Applications

The 1,3,4-oxadiazole core is recognized for its significant role in drug development. Compounds containing this moiety exhibit a wide range of biological activities, including:

  • Antiviral Activity : Research has shown that benzofuran derivatives can inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The binding affinities of these compounds indicate their potential as therapeutic agents against viral infections .
  • Antimicrobial Properties : Compounds with the oxadiazole structure have demonstrated efficacy against various bacterial strains. For instance, certain derivatives have been synthesized specifically for their tyrosinase inhibition activity, which is crucial in treating skin disorders and preventing hyperpigmentation .
  • Anticancer Activity : The oxadiazole derivatives are also being explored for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms .

The compound's biological activities can be summarized as follows:

Activity Type Description
AntiviralInhibits HCV NS5B polymerase with binding affinities ranging from -12.63 to -16.09 Kcal/mol .
AntimicrobialExhibits significant tyrosinase inhibition with IC50 values lower than standard drugs like ascorbic acid .
AnticancerInduces apoptosis in cancer cells; specific mechanisms are under investigation .

Synthetic Methodologies

The synthesis of 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves various approaches that enhance yield and purity:

  • Cyclization Reactions : The formation of the oxadiazole ring can be achieved through cyclization of appropriate precursors such as hydrazones or amidoximes with suitable reagents like cyanogen bromide or halogenated compounds .
  • Ultrasonic-Assisted Synthesis : Recent advancements include ultrasonic-assisted methods that improve reaction times and yields for synthesizing benzofuran-appended oxadiazoles .
  • Chemical Modifications : The introduction of different substituents on the benzofuran or oxadiazole rings can lead to derivatives with enhanced biological activities. For example, modifications involving halogens or functional groups can significantly alter pharmacological profiles .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study evaluating the antiviral efficacy of benzofuran-1,3,4-oxadiazole derivatives against HCV demonstrated promising results with specific derivatives showing significant inhibition rates compared to controls .
  • Case Study 2 : Research focused on the antimicrobial properties of synthesized derivatives found that certain compounds exhibited IC50 values indicating stronger activity than conventional treatments against bacterial pathogens .

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes, while the oxadiazole ring can inhibit enzymes involved in cell signaling pathways . These interactions contribute to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of 1,3,4-oxadiazol-2-amines is heavily influenced by substituents at the 5-position. Key comparisons include:

Compound Substituent Melting Point (°C) Key Structural Features Reference
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine Benzofuran N/A Planar oxadiazole; fused aromatic system
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl N/A Dihedral angle: 13.4° between rings
5-(4-Fluorophenyl)-N-dodecyl derivative 4-Fluorophenyl 104–130 Electron-withdrawing F; long alkyl chain
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine Furan N/A Smaller heterocycle; lower steric bulk
  • Benzofuran vs. The dihedral angle between the oxadiazole and phenyl rings in 5-phenyl derivatives is 13.4° , whereas the fused benzofuran system may enforce coplanarity, enhancing conjugation.
  • Electron-Donating/Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in ) exhibit higher melting points (104–130°C) due to increased dipole interactions .
Antimicrobial and Antioxidant Activity
  • 5-(2-Methyl-1H-indol-3-yl) Derivatives (): Exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the indole moiety’s ability to disrupt microbial membranes .
  • 5-(4-Pentafluorosulfanylphenyl) Derivatives (): Show enhanced antibacterial potency due to the strong electron-withdrawing pentafluorosulfanyl group, which improves membrane penetration .
Anticancer Activity
  • 5-(Quinolin-3-yl) and 5-(Indol-3-yl) Derivatives (): Display nanomolar inhibitory activity against COT kinase (IC₅₀: ~10–50 nM) and cancer cell growth (IC₅₀: 1.1–1.5 µM), comparable to standard chemotherapeutics .
  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) Derivatives (): Show selective cytotoxicity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines, with growth inhibition percentages of 15–46% .
Comparison with 5-(1-Benzofuran-2-yl) Derivatives

The benzofuran group may offer superior metabolic stability compared to furan () due to reduced susceptibility to oxidative degradation .

Biological Activity

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (commonly referred to as BNTH-IMB24458) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzofuran moiety attached to a 1,3,4-oxadiazole ring. This unique structure contributes to its pharmacological properties. The molecular formula is C11H8N4OC_{11}H_{8}N_{4}O with a molecular weight of approximately 201.18 g/mol .

Research indicates that oxadiazoles, including BNTH-IMB24458, exhibit various biological activities through several mechanisms:

  • Cholinesterase Inhibition : Compounds with oxadiazole structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. In studies, derivatives of oxadiazoles demonstrated significant inhibition with IC50 values ranging from 12.8 µM to over 500 µM depending on the substituents on the oxadiazole ring .
  • Antimicrobial Activity : Oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, compounds similar to BNTH-IMB24458 have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Effects : Some studies have explored the anticonvulsant potential of oxadiazole derivatives through in vivo models. It was found that certain derivatives could significantly reduce seizure duration and increase the onset time for convulsions .

Inhibition Studies

A detailed investigation into the cholinesterase inhibitory activity of BNTH-IMB24458 revealed that modifications to the benzofuran or oxadiazole moieties can enhance or diminish biological activity. For example:

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound33.9 - 40.153.05
Other derivativesVaries (up to >500)Varies (up to >500)

This table illustrates that while BNTH-IMB24458 shows moderate inhibition against both cholinesterases, other derivatives exhibit a broad range of activities depending on their structural modifications .

Antimicrobial Activity

In antimicrobial assays comparing various oxadiazole derivatives:

CompoundS. aureus Inhibition (mm)E. coli Inhibition (mm)
BNTH-IMB244582017
Amoxicillin3027

These results indicate that while BNTH-IMB24458 shows some antimicrobial activity, it is less potent than standard antibiotics like amoxicillin .

Conclusion and Future Directions

The compound this compound exhibits significant biological activity through various mechanisms including cholinesterase inhibition and antimicrobial effects. Its structure allows for the potential development of novel therapeutic agents targeting neurological disorders and infections.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize its efficacy.
  • In vivo evaluations to further understand its pharmacokinetics and toxicology.
  • Exploration of its potential in combination therapies for enhanced therapeutic outcomes.

Q & A

Q. What are the optimized synthetic protocols for 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from benzofuran derivatives and oxadiazole precursors. Key steps include cyclization using catalysts like POCl₃ under reflux conditions (80–90°C) and purification via recrystallization (DMSO/water mixtures). Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of intermediates. For example, refluxing in acetonitrile with catalytic acetic acid improves cyclization efficiency, achieving yields up to 78% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the benzofuran and oxadiazole moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ group at δ 5.8 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ at m/z 256.0825) .
  • FT-IR : To identify functional groups (e.g., N–H stretching at 3300 cm⁻¹, C=N at 1600 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and validates bond lengths/angles .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its mechanisms?

The compound exhibits anticancer and antioxidant activities via ROS scavenging and apoptosis induction. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12–18 µM, while DPPH radical scavenging assays demonstrate 70–85% activity at 100 µg/mL. Molecular docking (AutoDock Vina) reveals strong binding (ΔG = −9.2 kcal/mol) to Bcl-2 and EGFR kinases, suggesting dual mechanisms .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies arise from variations in assay models (e.g., microbial strains, cell lines) and protocols. For example:

Compound DerivativeAnticancer Activity (IC₅₀, µM)Antioxidant (% Scavenging)
Entry 3a 12 (HeLa)72
Entry 3f 10 (MCF-7)85
Standardizing protocols (e.g., fixed cell lines, ROS quantification via flow cytometry) and reporting detailed experimental conditions (e.g., serum concentration, incubation time) improves reproducibility .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron-withdrawing groups (e.g., –NO₂ at the benzofuran 5-position) as critical for enhancing bioactivity. QSAR models (R² = 0.89) correlate lipophilicity (logP) with antimicrobial potency, guiding rational design .

Q. What strategies address solubility and formulation challenges for in vivo studies?

Poor aqueous solubility (logP = 2.8) is mitigated via:

  • Salt formation : Hydrochloride salts improve solubility by 5-fold.
  • Nanoemulsions : Encapsulation in PLGA nanoparticles (150 nm size) enhances bioavailability in rodent models .

Q. How stable is this compound under varying pH and temperature conditions?

Accelerated stability studies (ICH guidelines) show degradation <5% at pH 2–9 (25°C/60% RH). Thermal gravimetric analysis (TGA) confirms stability up to 200°C, but photodegradation occurs under UV light (λ = 254 nm), necessitating amber storage .

Q. What scalable synthetic routes exist for gram-scale production while maintaining purity?

Continuous flow synthesis (microreactors, 0.5 mL/min flow rate) reduces side reactions, achieving >95% purity at 10 g scale. Process Analytical Technology (PAT) monitors intermediates via inline UV-Vis, ensuring reproducibility .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : For skin contact, wash with 10% ethanol/water; if inhaled, administer bronchodilators .

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